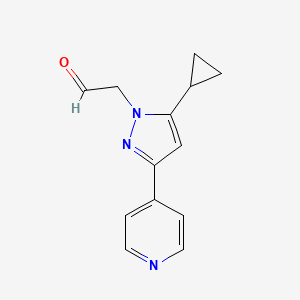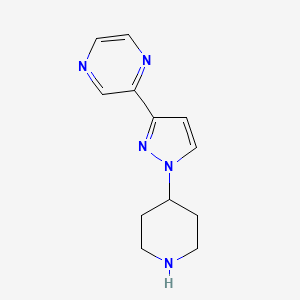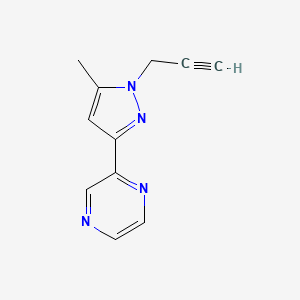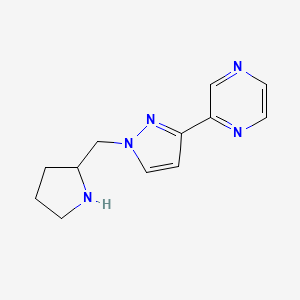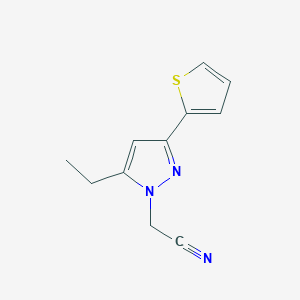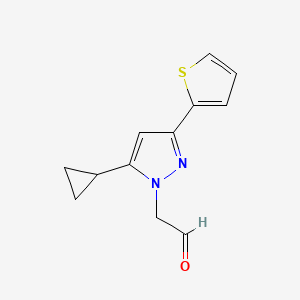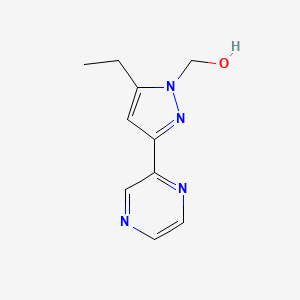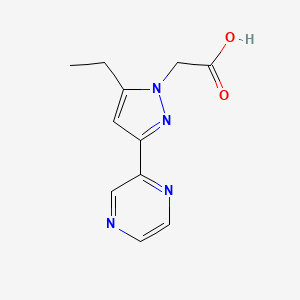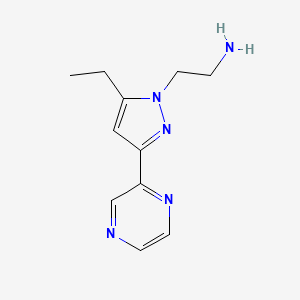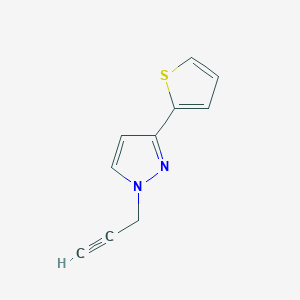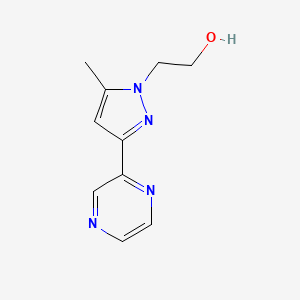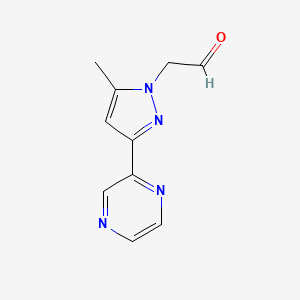
3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine
説明
3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine, or 3CPP, is an organic compound with a wide range of applications in scientific research. It is a cyclic amine derived from pyrazole, a five-membered heterocyclic ring, and is composed of a piperidine moiety and a cyclopropyl ring. 3CPP has been used in the synthesis of a variety of compounds and has been studied for its potential biological activities.
科学的研究の応用
Synthesis and Fluorescent Properties
One significant application of compounds related to 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine is in the synthesis of fluorescent molecules. For instance, ketone derivatives of propargylamines, which are structurally related to the compound , have been utilized as synthetic equivalents in the production of acetylenic 2-pyrazolines and pyrazoles. These synthesized products exhibit marked fluorescent abilities, with emission maximum wavelengths located at 453-465 and 363-400 nm. Some compounds show extremely large Stokes shifts up to 91,000 cm-1, highlighting their potential in fluorescent applications (Odin et al., 2022).
Molecular Structure Analysis
Another application is in the molecular structure analysis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Through X-ray crystallography combined with Hirshfeld and DFT calculations, detailed structural insights and intermolecular interactions controlling molecular packing have been explored. Such analyses provide a deeper understanding of the molecular structures and could guide the design of new compounds with desired properties (Shawish et al., 2021).
Anticancer Activity
The compound and its derivatives have also been evaluated for potential anticancer activities. Novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been designed, synthesized, and tested against various human cancer cell lines. These studies have revealed that certain analogs exhibit moderate to good cytotoxicity, with specific compounds showing significant cytotoxicity comparable to standard drugs. This suggests a potential application of 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine derivatives as anticancer agents (Alam et al., 2018).
Heterocyclic Amino Acids Synthesis
In the field of organic synthesis, derivatives of 3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine have been used to develop novel heterocyclic amino acids. These compounds serve as building blocks for the synthesis of both achiral and chiral structures, offering a versatile toolkit for synthesizing complex molecules with potential pharmaceutical applications (Matulevičiūtė et al., 2021).
Antioxidant and Antitumor Activities
Research has also extended into evaluating the antioxidant and antitumor activities of benzothiophene derivatives synthesized using cyanoacetamide methods involving pyrazole/piperidine constructs. Such studies aim to identify new compounds with promising biological activities, demonstrating the compound's utility in developing potential therapeutic agents (Bialy & Gouda, 2011).
特性
IUPAC Name |
5-cyclopropyl-2-piperidin-4-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c12-11-7-10(8-1-2-8)14-15(11)9-3-5-13-6-4-9/h7-9,13H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICINAANBGTUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



